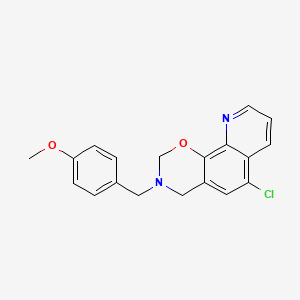
4-((6-Chloro-2H-(1,3)oxazino(5,6-h)quinolin-3(4H)-yl)methyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound that belongs to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-hydroxy-3-(4-methoxybenzyl)-1H-quinolin-2-one with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction forms the oxazino ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazino ring or the quinoline core.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various reduced quinoline compounds.
Applications De Recherche Scientifique
6-Chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.
2-Styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a fused oxazolo ring system, similar to the oxazino ring in the target compound.
Uniqueness
6-Chloro-3-(4-methoxybenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
50595-08-9 |
|---|---|
Formule moléculaire |
C19H17ClN2O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
6-chloro-3-[(4-methoxyphenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C19H17ClN2O2/c1-23-15-6-4-13(5-7-15)10-22-11-14-9-17(20)16-3-2-8-21-18(16)19(14)24-12-22/h2-9H,10-12H2,1H3 |
Clé InChI |
GOJMNOCHCBQJDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


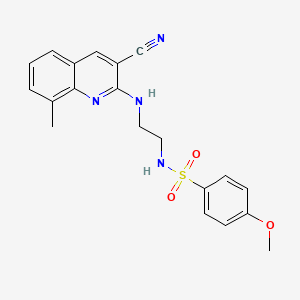
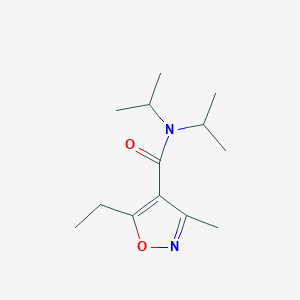
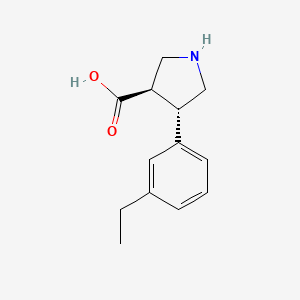
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
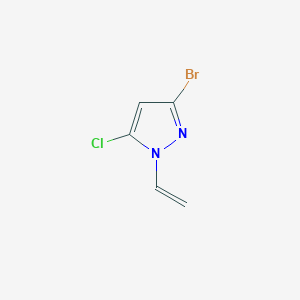
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
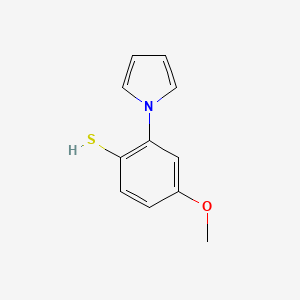
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
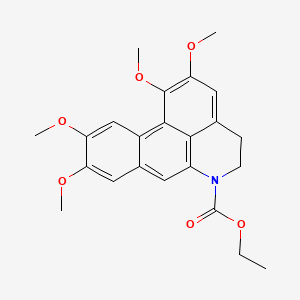
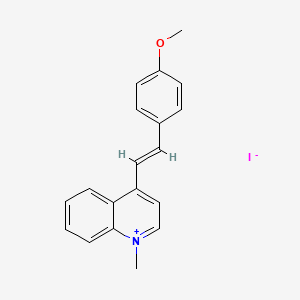
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

